

# Application Notes and Protocols for GSK3145095 Administration in Rat and Dog Models

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **GSK3145095**

Cat. No.: **B607824**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the preclinical administration of **GSK3145095**, a potent and selective RIP1 kinase inhibitor, in rat and dog models. The data and protocols are based on the findings from the study by Harris et al. (2019) titled "Identification of a RIP1 Kinase Inhibitor Clinical Candidate (**GSK3145095**) for the Treatment of Pancreatic Cancer."<sup>[1]</sup> <sup>[2]</sup><sup>[3]</sup> **GSK3145095** has been investigated for its potential in oncology, particularly pancreatic cancer.<sup>[1]</sup><sup>[2]</sup><sup>[3]</sup><sup>[4]</sup><sup>[5]</sup>

## Data Presentation: Pharmacokinetic Parameters

The pharmacokinetic profile of **GSK3145095** (referred to as compound 6 in the primary literature) was assessed in both rat and dog models following intravenous (IV) and oral (PO) administration. The compound demonstrated low clearance and good oral bioavailability in these preclinical species.<sup>[1]</sup><sup>[2]</sup>

Table 1: Summary of Intravenous (IV) Pharmacokinetic Parameters of **GSK3145095** in Rat and Dog Models<sup>[1]</sup><sup>[2]</sup>

| Parameter                               | Rat        | Dog           |
|-----------------------------------------|------------|---------------|
| Dose (mg/kg)                            | 1.0        | 1.1           |
| Clearance (Cl) (mL/min/kg)              | $27 \pm 5$ | $9.8 \pm 1.8$ |
| Volume of Distribution (Vdss)<br>(L/kg) | 1.8        | -             |
| Terminal Half-Life ( $t_{1/2}$ ) (h)    | -          | -             |

Data presented as mean  $\pm$  standard deviation where available. Dashes indicate data not provided in the source.

Table 2: Summary of Oral (PO) Pharmacokinetic Parameters of **GSK3145095** in Rat and Dog Models[1][2]

| Parameter                                   | Rat  | Dog  |
|---------------------------------------------|------|------|
| Dose (mg/kg)                                | 2.0  | -    |
| Maximum Concentration<br>(Cmax) (ng/mL)     | -    | -    |
| Time to Maximum<br>Concentration (Tmax) (h) | -    | -    |
| Area Under the Curve (AUC)<br>(ng·h/mL)     | -    | -    |
| Oral Bioavailability (%)                    | Good | Good |

Specific quantitative values for oral administration in dogs were not detailed in the primary publication, though good oral bioavailability was noted.[1][2]

## Experimental Protocols

The following protocols are based on the methodologies described for the preclinical evaluation of **GSK3145095**.[1][2]

## In Vivo Pharmacokinetic Studies

- Animal Models:
  - Male Sprague-Dawley rats.
  - Male Beagle dogs.
  - Note: Specific details on the age, weight, and health status of the animals were not provided in the referenced publication.
- Housing and Acclimation:
  - Standard laboratory conditions with controlled temperature, humidity, and light-dark cycles.
  - Animals were acclimated to the facility before the study initiation.
- Dosing Formulations:
  - Intravenous (IV) Formulation: 20% Captisol®, 5% DMSO in PBS.[\[1\]](#)[\[2\]](#)
  - Oral (PO) Formulation: 6% Captisol®, 5% DMSO in PBS.[\[1\]](#)[\[2\]](#)
- Dosing Administration:
  - Intravenous: Administered as a bolus injection or infusion into a suitable vein (e.g., tail vein for rats, cephalic vein for dogs).
  - Oral: Administered via oral gavage.
- Blood Sample Collection:
  - Serial blood samples were collected at predetermined time points post-dose.
  - Blood was collected into tubes containing an appropriate anticoagulant (e.g., EDTA).
  - Plasma was separated by centrifugation and stored frozen until analysis.
- Bioanalytical Method:

- Plasma concentrations of **GSK3145095** were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- Note: Specific details of the analytical method were not provided in the primary publication.
- Pharmacokinetic Analysis:
  - Pharmacokinetic parameters were calculated using non-compartmental analysis of the plasma concentration-time data.

## Tissue Distribution Study (Rat)

A tissue distribution study was conducted in rats to understand the distribution of **GSK3145095** into various organs.[\[1\]](#)[\[2\]](#)

- Animal Model: Male Sprague-Dawley rats.
- Dosing: Intravenous infusion over 4 hours.
- Sample Collection: At the end of the infusion, blood and various tissues (liver, kidney, colon, heart, skin) were collected.
- Analysis: The concentration of **GSK3145095** in blood and tissue homogenates was determined.
- Findings: The compound showed higher concentrations in the liver and kidney (7–8-fold higher than blood) and comparable concentrations in the colon, heart, and skin (0.7–3-fold of blood levels).[\[1\]](#)[\[2\]](#)

## Visualizations Signaling Pathway

**GSK3145095** is an inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a key mediator in the signaling pathways of programmed cell death (necroptosis) and inflammation.  
[\[2\]](#)[\[4\]](#)

[Click to download full resolution via product page](#)

Caption: Simplified RIPK1 signaling pathway and the inhibitory action of **GSK3145095**.

## Experimental Workflow

The following diagram outlines the general workflow for the *in vivo* pharmacokinetic studies of **GSK3145095** in rat and dog models.



[Click to download full resolution via product page](#)

Caption: General experimental workflow for pharmacokinetic studies of **GSK3145095**.

## Metabolic Pathways

**GSK3145095** undergoes both Phase I and Phase II metabolism. The primary metabolic pathways identified in rat, monkey, and human hepatocytes are hydroxylation and glucuronidation.[1][2]



[Click to download full resolution via product page](#)

Caption: Primary metabolic pathways of **GSK3145095**.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- 2. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (GSK3145095) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (GSK3145095) for the Treatment of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]

- To cite this document: BenchChem. [Application Notes and Protocols for GSK3145095 Administration in Rat and Dog Models]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b607824#gsk3145095-administration-in-rat-and-dog-models>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)